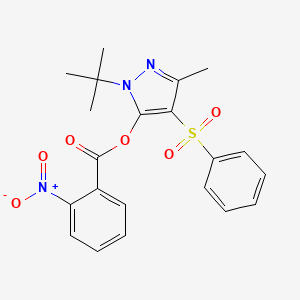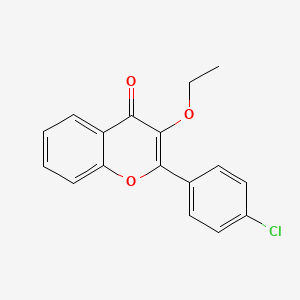methanone](/img/structure/B4755389.png)
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone
Übersicht
Beschreibung
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone, also known as AFCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of aryl ketones and has been studied extensively for its ability to target specific receptors in the body.
Wirkmechanismus
The mechanism of action of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific receptors in the body. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, inflammation, and appetite. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone may also interact with other receptors in the body, such as the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has also been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have a low toxicity profile, making it safe for use in animal models. However, there are also limitations to using [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone. One area of research is the development of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone analogs with improved potency and selectivity for specific receptors. Another area of research is the investigation of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Further research is needed to fully understand the mechanism of action of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been studied for its potential therapeutic properties in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to reduce inflammation and pain in animal models, indicating its potential as a treatment for inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
[4-(azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-13-18(22-10-6-1-2-7-11-22)17(21)12-15(16)19(23)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWAJAVNFKFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4755307.png)


![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![methyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B4755340.png)


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4755390.png)
![methyl 3-{[(2-fluorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4755396.png)
![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)